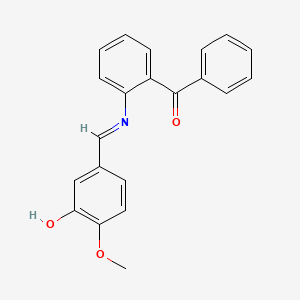![molecular formula C16H13N3O4S B14169843 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a nitro group, and a phenylsulfonyl group attached to the pyrrolopyridine core
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as pyridine derivatives and suitable reagents.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene precursors.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Sulfonylation: The phenylsulfonyl group can be added through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolopyridine core can be replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-:
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H13N3O4S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-cyclopropyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H13N3O4S/c20-19(21)12-8-14-15(11-6-7-11)10-18(16(14)17-9-12)24(22,23)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
InChI-Schlüssel |
MDBWOUMJNXJILX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN(C3=C2C=C(C=N3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14169763.png)

![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)
![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
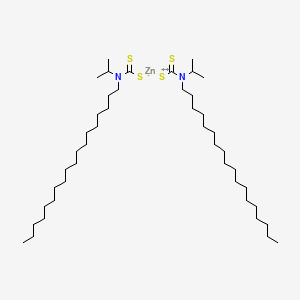
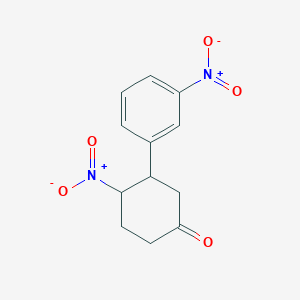
![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
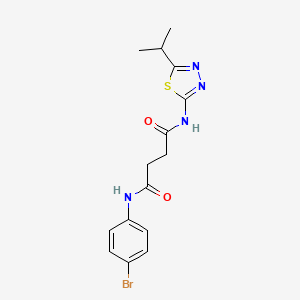
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
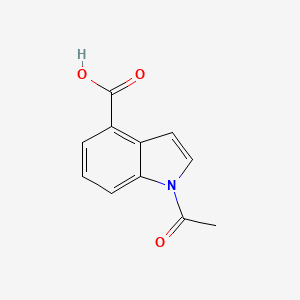
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
